molecular formula C18H26N2O3 B7631665 2-[(4-Hydroxyphenyl)methyl-(oxolan-2-ylmethyl)amino]-1-pyrrolidin-1-ylethanone

2-[(4-Hydroxyphenyl)methyl-(oxolan-2-ylmethyl)amino]-1-pyrrolidin-1-ylethanone

Cat. No. B7631665
M. Wt: 318.4 g/mol
InChI Key: ILPNXWGNFBMONL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Hydroxyphenyl)methyl-(oxolan-2-ylmethyl)amino]-1-pyrrolidin-1-ylethanone, also known as HOPA, is a synthetic compound that has gained significant attention in the field of scientific research. HOPA belongs to the class of compounds known as pyrrolidinyl-amino-ketones and has been studied extensively for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[(4-Hydroxyphenyl)methyl-(oxolan-2-ylmethyl)amino]-1-pyrrolidin-1-ylethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-[(4-Hydroxyphenyl)methyl-(oxolan-2-ylmethyl)amino]-1-pyrrolidin-1-ylethanone has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tumor invasion and angiogenesis. 2-[(4-Hydroxyphenyl)methyl-(oxolan-2-ylmethyl)amino]-1-pyrrolidin-1-ylethanone has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function. Additionally, 2-[(4-Hydroxyphenyl)methyl-(oxolan-2-ylmethyl)amino]-1-pyrrolidin-1-ylethanone has been shown to activate the Nrf2-Keap1 signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
2-[(4-Hydroxyphenyl)methyl-(oxolan-2-ylmethyl)amino]-1-pyrrolidin-1-ylethanone has been shown to have various biochemical and physiological effects. In cancer research, 2-[(4-Hydroxyphenyl)methyl-(oxolan-2-ylmethyl)amino]-1-pyrrolidin-1-ylethanone has been shown to induce apoptosis, inhibit angiogenesis, and suppress metastasis. In Alzheimer's disease research, 2-[(4-Hydroxyphenyl)methyl-(oxolan-2-ylmethyl)amino]-1-pyrrolidin-1-ylethanone has been shown to inhibit the formation of amyloid-beta plaques and improve cognitive function. In Parkinson's disease research, 2-[(4-Hydroxyphenyl)methyl-(oxolan-2-ylmethyl)amino]-1-pyrrolidin-1-ylethanone has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-Hydroxyphenyl)methyl-(oxolan-2-ylmethyl)amino]-1-pyrrolidin-1-ylethanone in lab experiments is its potential therapeutic application in various diseases. 2-[(4-Hydroxyphenyl)methyl-(oxolan-2-ylmethyl)amino]-1-pyrrolidin-1-ylethanone has been shown to have anticancer, anti-Alzheimer's, and anti-Parkinson's properties, making it an attractive candidate for further research. However, one limitation of using 2-[(4-Hydroxyphenyl)methyl-(oxolan-2-ylmethyl)amino]-1-pyrrolidin-1-ylethanone in lab experiments is its potential toxicity. 2-[(4-Hydroxyphenyl)methyl-(oxolan-2-ylmethyl)amino]-1-pyrrolidin-1-ylethanone has been shown to have cytotoxic effects on some cell lines, which could limit its therapeutic potential.

Future Directions

There are several future directions for research on 2-[(4-Hydroxyphenyl)methyl-(oxolan-2-ylmethyl)amino]-1-pyrrolidin-1-ylethanone. One direction is to further investigate its potential therapeutic application in various diseases. Another direction is to study its mechanism of action in more detail. Additionally, future research could focus on developing derivatives of 2-[(4-Hydroxyphenyl)methyl-(oxolan-2-ylmethyl)amino]-1-pyrrolidin-1-ylethanone with improved potency and reduced toxicity. Overall, 2-[(4-Hydroxyphenyl)methyl-(oxolan-2-ylmethyl)amino]-1-pyrrolidin-1-ylethanone shows promise as a potential therapeutic agent and warrants further investigation.

Synthesis Methods

2-[(4-Hydroxyphenyl)methyl-(oxolan-2-ylmethyl)amino]-1-pyrrolidin-1-ylethanone can be synthesized by a multistep process involving the reaction of 4-hydroxybenzaldehyde with oxirane-2-carboxylic acid followed by the reaction with pyrrolidine and finally, the reaction with ethyl chloroformate. The final product is obtained through purification by column chromatography.

Scientific Research Applications

2-[(4-Hydroxyphenyl)methyl-(oxolan-2-ylmethyl)amino]-1-pyrrolidin-1-ylethanone has been studied for its potential therapeutic application in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-[(4-Hydroxyphenyl)methyl-(oxolan-2-ylmethyl)amino]-1-pyrrolidin-1-ylethanone has been shown to inhibit the growth of tumor cells by inducing apoptosis, inhibiting angiogenesis, and suppressing metastasis. In Alzheimer's disease research, 2-[(4-Hydroxyphenyl)methyl-(oxolan-2-ylmethyl)amino]-1-pyrrolidin-1-ylethanone has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease research, 2-[(4-Hydroxyphenyl)methyl-(oxolan-2-ylmethyl)amino]-1-pyrrolidin-1-ylethanone has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.

properties

IUPAC Name

2-[(4-hydroxyphenyl)methyl-(oxolan-2-ylmethyl)amino]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c21-16-7-5-15(6-8-16)12-19(13-17-4-3-11-23-17)14-18(22)20-9-1-2-10-20/h5-8,17,21H,1-4,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPNXWGNFBMONL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN(CC2CCCO2)CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Hydroxyphenyl)methyl-(oxolan-2-ylmethyl)amino]-1-pyrrolidin-1-ylethanone

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